2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-19-9-12-21(13-10-19)28(33)25-17-31(26-14-11-20(5-2)15-24(26)29(25)34)18-27(32)30-22-7-6-8-23(16-22)35-3/h6-17H,4-5,18H2,1-3H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOLNHYQQYCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide , with CAS number 898343-36-7 , belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O3 |
| Molecular Weight | 452.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer research. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study:
A study investigated the effects of related quinoline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways (PMID: 31557052).
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. This compound's structure suggests potential activity against a range of pathogens, including bacteria and fungi. Preliminary findings indicate that it may inhibit bacterial growth by interfering with the synthesis of essential biomolecules.
Research Findings:
A comparative study on related compounds demonstrated that modifications in the quinoline structure could enhance antimicrobial efficacy. For example, derivatives with electron-donating groups showed increased activity against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting cellular processes related to growth and proliferation.
- Receptor Modulation: The compound could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar quinoline derivatives is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | C28H25ClN2O3 | Chlorophenyl substitution; potential enhanced activity |
| N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | C28H26ClN2O4 | Variation in aromatic substitution; different pharmacological properties |
| EMOTA (a related derivative) | C28H26N2O4 | Targeted for metabolic disorders; distinct substituents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
